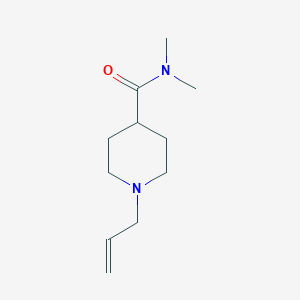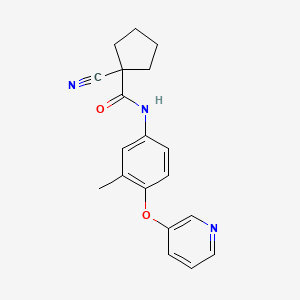
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
DPCPX has been used in various scientific research applications, including studies on the adenosine system, cardiovascular system, and central nervous system. It has been shown to have potential therapeutic applications for cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. Additionally, DPCPX has been studied for its potential role in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.
Mechanism of Action
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, and the modulation of neurotransmitter release. Additionally, DPCPX has been shown to have potential anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several potential future directions for the study of DPCPX. One area of interest is the potential therapeutic applications of DPCPX for neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPCPX and its potential role in modulating the adenosine system. Finally, the development of more potent and selective adenosine A1 receptor antagonists may provide new opportunities for the study of this receptor and its potential therapeutic applications.
Synthesis Methods
The synthesis of DPCPX involves the reaction of 1-(2-deoxy-β-D-ribofuranosyl)-3,7-dimethylxanthine with 1,3-dimethyl-2-nitrobenzene in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to form DPCPX.
properties
IUPAC Name |
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPVTFBIQVYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)


![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)

![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)